![molecular formula C11H11ClN4 B1464511 3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine CAS No. 1248274-96-5](/img/structure/B1464511.png)
3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine
Vue d'ensemble
Description
The compound “3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine” is a complex organic molecule that contains a pyrazine ring, a pyridine ring, an ethyl group, an amine group, and a chlorine atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines, pyridines, and halogenated compounds . For instance, N-(pyridin-2-yl)amides can be formed via C–C bond cleavage promoted by I2 and TBHP .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms in the pyrazine and pyridine rings, as well as the electron-withdrawing chlorine atom. The amine group could potentially participate in acid-base reactions .Applications De Recherche Scientifique
Heterocyclic N-oxide Derivatives in Organic Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, including pyrazine-based compounds, play a significant role in organic synthesis, catalysis, and drug development due to their versatile synthetic intermediates and biological importance. These compounds are involved in forming metal complexes, designing catalysts for asymmetric catalysis, and possessing various biological activities such as anticancer, antibacterial, and anti-inflammatory effects. The study highlights the importance of heterocyclic N-oxide derivatives, including pyrazine and pyridine-based compounds, in advanced chemistry and medicinal applications, demonstrating their potential in various scientific research areas (Li et al., 2019).
Pyrazines in Food Science and Technology
Pyrazines, a class of volatile heterocyclic nitrogen-containing compounds, contribute significantly to the flavor profile of food products. The Maillard reaction (MR) is a primary method for synthesizing pyrazines, enhancing desirable flavors during food processing. The study discusses control strategies for pyrazine generation from the MR, including the use of new reactants and modification of reaction conditions, showcasing the relevance of pyrazine derivatives in the food industry (Yu et al., 2021).
Arylmethylidenefuranones: A Synthetic Avenue
Arylmethylidenefuranones, including pyrazine-based reactions with heterocyclic amines, have been systematized to produce a wide range of compounds. The direction of these reactions depends on the structure of the reagents, the strength of the nucleophilic agent, and the reaction conditions. This demonstrates the synthetic utility of pyrazine derivatives in producing diverse heterocyclic compounds, further emphasizing their scientific research applications (Kamneva et al., 2018).
Hybrid Catalysts in Medicinal Chemistry
Pyrazine derivatives, as part of the pyranopyrimidine core, are crucial for the medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability. The review focuses on synthetic pathways employed using diversified hybrid catalysts for developing pyranopyrimidine scaffolds, highlighting the extensive applicability of pyrazine derivatives in scientific research, particularly in medicinal chemistry (Parmar et al., 2023).
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N-(2-pyridin-2-ylethyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-11(16-8-7-14-10)15-6-4-9-3-1-2-5-13-9/h1-3,5,7-8H,4,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNYECOFRIDRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



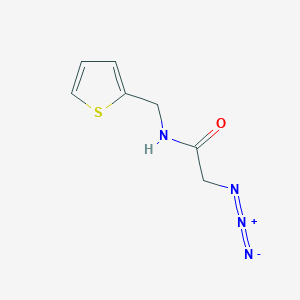
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)
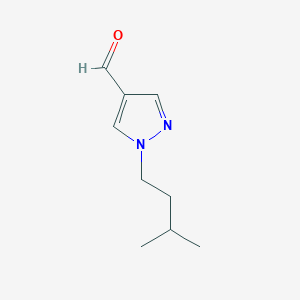

![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
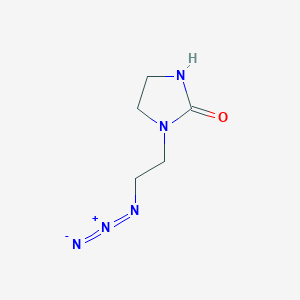


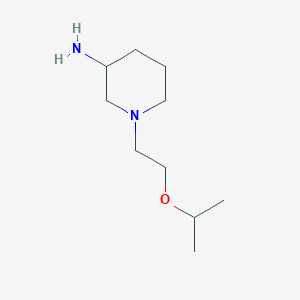
![2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1464447.png)

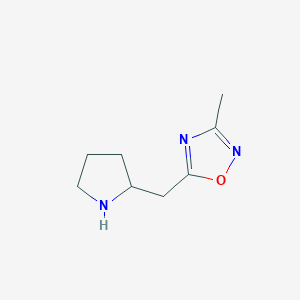
![[1-(5-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464450.png)
